4-Bromo-2-(piperidin-3-yl)pyridine
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Overview
Description
4-Bromo-2-(piperidin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the 4-position and a piperidin-3-yl group at the 2-position of a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(piperidin-3-yl)pyridine typically involves the bromination of 2-(piperidin-3-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The piperidine ring can be oxidized to form piperidinones or reduced to form piperidines.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Utilizes oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution Reactions: Yield substituted pyridines with various functional groups.
Oxidation: Produces piperidinones.
Reduction: Results in piperidines.
Scientific Research Applications
4-Bromo-2-(piperidin-3-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a ligand in the study of receptor-ligand interactions.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(piperidin-3-yl)pyridine is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine moiety can enhance the compound’s ability to interact with biological membranes and proteins, facilitating its pharmacological effects .
Comparison with Similar Compounds
2-(Piperidin-3-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-2-(piperidin-3-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and pharmacological properties.
4-Bromo-2-(pyrrolidin-3-yl)pyridine: Contains a pyrrolidine ring instead of a piperidine ring, influencing its chemical behavior and biological activity.
Uniqueness: 4-Bromo-2-(piperidin-3-yl)pyridine is unique due to the presence of both the bromine atom and the piperidine ring, which confer distinct reactivity and potential pharmacological properties. The bromine atom allows for versatile substitution reactions, while the piperidine ring enhances its interaction with biological targets .
Properties
IUPAC Name |
4-bromo-2-piperidin-3-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h3,5-6,8,12H,1-2,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYOVWGHVOAOCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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